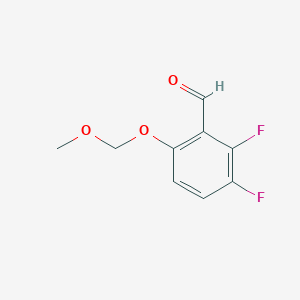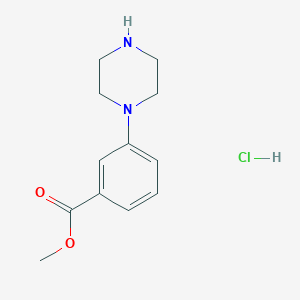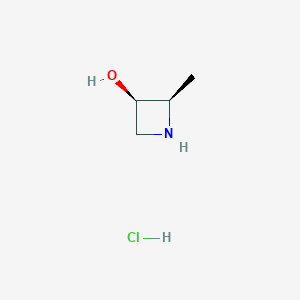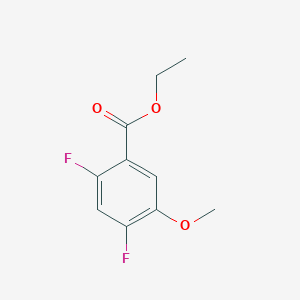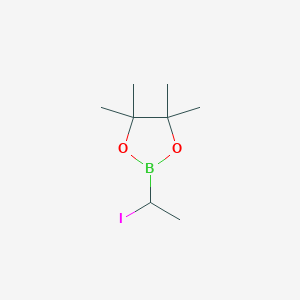
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as IETMD) is a boron compound that has been widely studied in the scientific community due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, catalysis, and biochemistry. IETMD is a relatively new compound, having been first synthesized in 2013.
科学研究应用
IETMD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a reagent for the formation of boronic esters, which are important intermediates in the synthesis of many organic compounds. In catalysis, IETMD has been used as a catalyst for a variety of reactions, including the Heck reaction and the Suzuki reaction. In biochemistry, it has been used to study the effects of boron on proteins and enzymes, as well as to study the structure and function of boron-containing biomolecules.
作用机制
The mechanism of action of IETMD is not fully understood. However, it is believed to involve the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The boron-iodide complex is believed to act as a Lewis acid, which facilitates the formation of new bonds between the boron and the other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of IETMD are not yet fully understood. However, it has been suggested that IETMD may have potential applications in the treatment of certain diseases, such as diabetes and cancer. In addition, it has been suggested that IETMD may have applications in the development of new drugs and therapeutic agents.
实验室实验的优点和局限性
IETMD has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive reagent, making it an attractive choice for researchers. However, there are some limitations to using IETMD in lab experiments. For example, it is sensitive to light and air, and it is not soluble in organic solvents.
未来方向
There are several potential future directions for IETMD research. These include further research into its mechanism of action, its potential applications in the treatment of diseases, and its potential applications in the development of new drugs and therapeutic agents. In addition, further research into the synthesis of IETMD and its potential applications in catalysis and biochemistry is also needed. Finally, further research into its potential toxicity and safety is also needed.
合成方法
IETMD can be synthesized by a two-step process that involves the reaction of ethyl iodide with boron tribromide in an aqueous solution. The first step involves the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The reaction is typically conducted in anhydrous conditions at temperatures ranging from 60-80°C.
属性
IUPAC Name |
2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BIO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGSGVLOYSWUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

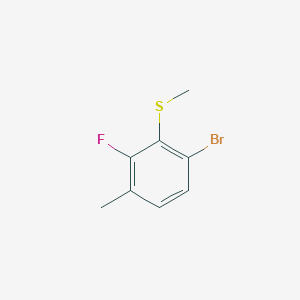


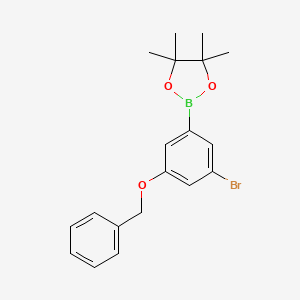
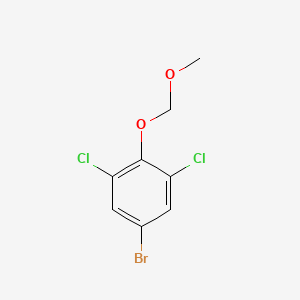

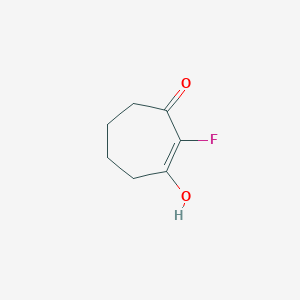
![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
